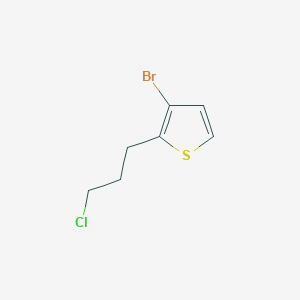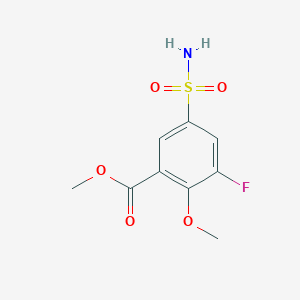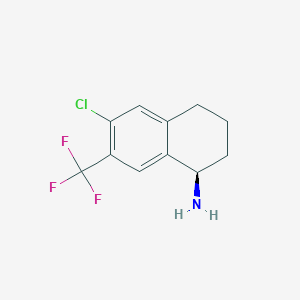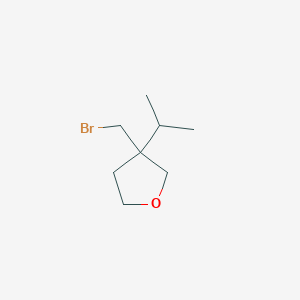![molecular formula C7H7NO2S B13151695 2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
2-Methyl-5-[(E)-2-nitroethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a methyl group at the second position and a nitroethenyl group at the fifth position, making it a unique derivative of thiophene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene can be achieved through various methods. One common approach involves the condensation reaction of 2-methylthiophene with nitroethene under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of the desired product. For specific derivatives like this compound, additional steps such as nitration and alkylation may be required to introduce the nitro and methyl groups, respectively .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[(E)-2-nitroethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Reduction: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Substitution: Formation of various substituted thiophenes depending on the substituent introduced
Applications De Recherche Scientifique
2-Methyl-5-[(E)-2-nitroethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiophene: Lacks the nitroethenyl group, making it less reactive.
5-Nitrothiophene: Lacks the methyl group, affecting its chemical properties.
2,5-Dimethylthiophene: Contains two methyl groups, altering its reactivity and applications.
Uniqueness
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is unique due to the presence of both a methyl and a nitroethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H7NO2S |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
2-methyl-5-[(E)-2-nitroethenyl]thiophene |
InChI |
InChI=1S/C7H7NO2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |
Clé InChI |
IGZZBRRQXUHTKJ-SNAWJCMRSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=C/[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(S1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)

![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)





